BenchChemオンラインストアへようこそ!

(R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Medicinal Chemistry Protecting Group Strategy Spirocyclic Building Blocks

(R)-8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is a chiral, orthogonally protected spirocyclic diamine belonging to the 2,8-diazaspiro[4.5]decane class. It contains a Boc-protected piperidine nitrogen and an ethyl ester-protected pyrrolidine nitrogen, enabling selective sequential deprotection for regioselective functionalization.

Molecular Formula C16H28N2O4
Molecular Weight 312.41
CAS No. 1259039-29-6
Cat. No. B2422216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
CAS1259039-29-6
Molecular FormulaC16H28N2O4
Molecular Weight312.41
Structural Identifiers
SMILESCCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1
InChIInChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-/m1/s1
InChIKeyWXRWBESBLVCYGR-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate (CAS 1259039-29-6): A Protected Chiral Spirocyclic Diamine Building Block for Drug Discovery


(R)-8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is a chiral, orthogonally protected spirocyclic diamine belonging to the 2,8-diazaspiro[4.5]decane class. It contains a Boc-protected piperidine nitrogen and an ethyl ester-protected pyrrolidine nitrogen, enabling selective sequential deprotection for regioselective functionalization [1]. The (R)-configuration at the 3-position provides a defined stereochemical handle essential for asymmetric synthesis. This compound is predominantly used as a versatile building block in medicinal chemistry programs targeting kinases, GPCRs, and proteases, where spirocyclic scaffolds confer conformational rigidity, enhanced Fsp³ character, and improved drug-like properties [2].

Why Substituting (R)-8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate with Close Analogs Risks Synthetic and Biological Outcome Variability


The (R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate scaffold is not a commodity intermediate; generic substitution with the (S)-enantiomer, the racemic mixture, or alternative protecting-group patterns fundamentally alters synthetic outcomes, downstream stereochemical integrity, and the physicochemical profile of final drug candidates. The orthogonal Boc/ethyl ester protection scheme is designed for stepwise, regioselective deprotection—a capability not shared by bis-Boc or bis-Cbz analogs [1]. The defined (R)-stereochemistry is critical for target engagement; use of the racemate necessitates costly chiral separation or yields stereochemically undefined products with unpredictable pharmacological profiles [2]. Furthermore, the specific combination of protecting groups and stereochemistry modulates lipophilicity (LogP) and sp³ carbon fraction (Fsp³) in ways that directly impact membrane permeability and metabolic stability relative to unprotected or differentially protected spirocyclic cores.

Quantitative Differentiation Evidence for (R)-8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate vs. Closest Analogs


Orthogonal Boc/Ethyl Ester Protection Enables Sequential, Regioselective Functionalization Not Possible with Symmetrically Protected Analogs

The target compound possesses two chemically distinguishable amine protecting groups: an acid-labile Boc group on the piperidine nitrogen and a saponifiable ethyl ester on the pyrrolidine nitrogen. This orthogonality permits stepwise deprotection—Boc removal under acidic conditions (e.g., TFA/DCM) while the ethyl ester remains intact, or ester hydrolysis under basic conditions (e.g., LiOH) while the Boc group is preserved. In contrast, commonly available analogs such as 8-Boc-2,8-diazaspiro[4.5]decane (CAS 236406-39-6) provide only a single protected amine, while bis-Boc or bis-Cbz analogs lack the regiochemical discrimination necessary for sequential elaboration. The differentiated protecting group strategy is specifically noted in the literature as essential for generating spirocyclic scaffolds with two distinct functionalization handles [1].

Medicinal Chemistry Protecting Group Strategy Spirocyclic Building Blocks

Higher LogP (1.29) vs. Unsubstituted 2,8-Diazaspiro[4.5]decane Core (LogP 0.33) Enhances Predicted Membrane Permeability

The calculated LogP of (R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is 1.29 [1], compared to a LogP of 0.33 for the unprotected 2,8-diazaspiro[4.5]decane core (CAS 176-67-0) . This ~0.96 log unit increase reflects the lipophilic contribution of the Boc and ethyl ester protecting groups. Higher LogP correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement. The protected form is therefore a more suitable building block for cell-permeable probe and drug candidate synthesis, whereas the unprotected core would require additional lipophilic decoration before achieving comparable permeability.

Physicochemical Properties Lipophilicity Drug-likeness

Defined (R)-Stereochemistry and Higher Chemical Purity (97%) vs. Racemate (95%) Reduce Chiral Separation Burden

The (R)-enantiomer (CAS 1259039-29-6) is commercially supplied with a certified chemical purity of 97% (Leyan) , compared to 95% purity for the racemic mixture (CAS 203934-60-5, AChemBlock) . While chemical purity does not directly quantify enantiomeric excess, the enantiopure form eliminates the need for downstream chiral separation—a step that typically reduces overall yield by 30–50% and adds significant cost. The racemic mixture, although available at a lower price point (~$180/100 mg ), incurs additional purification expenses and loss of material if a single enantiomer is required. In stereospecific medicinal chemistry campaigns (e.g., kinase inhibitor programs where absolute configuration determines target selectivity [1]), starting with the pre-resolved (R)-enantiomer ensures configurational integrity throughout the synthetic sequence.

Chiral Purity Enantioselective Synthesis Building Block Quality

High Fsp³ Value (0.875) Surpasses Typical Aromatic Drug Scaffolds, Correlating with Improved Clinical Success Rates

The fraction of sp³-hybridized carbons (Fsp³) for (R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is 0.875 [1], placing it in the top quartile of drug-like chemical space. In contrast, typical aromatic-rich drug scaffolds (e.g., imatinib Fsp³ = 0.25, erlotinib Fsp³ = 0.19) exhibit substantially lower three-dimensional character. Higher Fsp³ values have been statistically correlated with improved clinical success rates, reduced attrition due to toxicity, and enhanced aqueous solubility [2]. The spirocyclic architecture inherently enforces conformational rigidity while the Boc and ethyl ester substituents contribute additional sp³ carbon centers, making this building block an attractive starting point for fragment-based and structure-based drug design programs that prioritize three-dimensional, escape-from-flatland molecular topologies.

Fsp³ Drug-likeness Conformational Rigidity

Optimal Scientific and Industrial Application Scenarios for (R)-8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate Based on Quantitative Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring Sequential, Regioselective Elaboration of Two Amine Sites

The orthogonal Boc/ethyl ester protection enables chemists to independently functionalize the piperidine and pyrrolidine nitrogens without cross-reactivity. In a typical workflow, the Boc group is first removed under acidic conditions (TFA/DCM) to expose the piperidine amine for reductive amination or amidation, while the ethyl ester remains intact. Subsequent saponification (LiOH/THF/H₂O) liberates the pyrrolidine carboxylic acid for coupling reactions [1]. This sequential deprotection strategy is impossible with symmetrically protected analogs and directly enables the rapid generation of diverse spirocyclic compound libraries for hit-to-lead optimization.

Kinase and GPCR Inhibitor Programs Requiring Defined Enantiomeric Configuration for Target Selectivity

Multiple literature precedents demonstrate that the absolute stereochemistry of 2,8-diazaspiro[4.5]decane derivatives critically influences kinase and GPCR target engagement. The pre-resolved (R)-enantiomer (97% purity) eliminates the need for chiral chromatographic separation that would otherwise reduce overall yield by 30–50%. This is particularly valuable in programs targeting TYK2/JAK1 (where configuration-dependent selectivity windows exceeding 23-fold vs. JAK2 have been reported for related spirocyclic scaffolds) [2] and GPIIb-IIIa antagonists where stereochemistry governs oral bioavailability [3].

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Requiring High Fsp³, Three-Dimensional Starting Points

With an Fsp³ value of 0.875 [4]—nearly double the industry average for oral drugs—this building block provides a conformationally rigid, three-dimensional scaffold ideal for fragment growing and structure-based drug design. The high sp³ character is statistically associated with improved clinical candidate survival rates and reduced promiscuity [5]. Incorporating this scaffold early in the design cycle helps medicinal chemistry teams 'escape from flatland,' increasing the probability of identifying selective, developable lead compounds.

PROTAC and Bifunctional Degrader Linker Synthesis Requiring Defined Vector Geometry

The rigid spirocyclic core with two differentially protected exit vectors provides a geometrically well-defined linker motif for PROTAC (Proteolysis-Targeting Chimera) design. The Boc and ethyl ester groups can be sequentially deprotected to conjugate an E3 ligase ligand and a target-protein ligand with precise spatial orientation. The high Fsp³ character and moderate LogP (1.29) [4] contribute favorable physicochemical properties to the linker region, which is critical for maintaining cell permeability and avoiding transporter-mediated efflux of large bifunctional molecules.

Quote Request

Request a Quote for (R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.